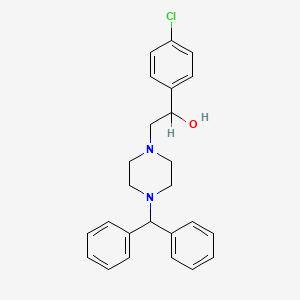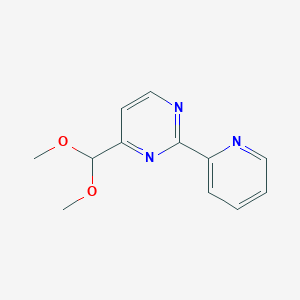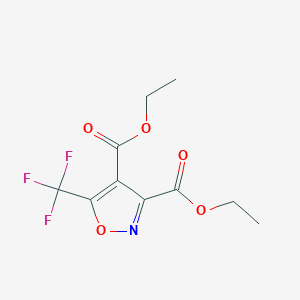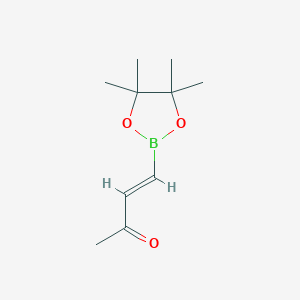
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one
Vue d'ensemble
Description
The compound (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one is a boron-containing organic molecule that is likely to be used in organic synthesis due to the presence of the dioxaborolane moiety. This functional group is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) compounds has been explored through palladium-catalyzed borylation reactions. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved by the borylation of aryl bromides using a palladium catalyst and a borylation reagent, followed by the addition of pinacol . Although the specific synthesis of (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one would include a dioxaborolane ring attached to a but-3-en-2-one moiety. The dioxaborolane ring is characterized by its two oxygen atoms and one boron atom, with the boron atom also bonded to two methyl groups. The geometry around the double bond in the but-3-en-2-one segment is expected to be planar, consistent with the (E)-configuration, which indicates that the substituents on either side of the double bond are on opposite sides.
Chemical Reactions Analysis
Compounds containing the dioxaborolane moiety are typically reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. The boron atom can undergo transmetalation with a palladium catalyst, allowing the organic group attached to the boron to couple with an appropriate organic halide. The specific reactivity of (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one in such reactions would depend on the electronic and steric properties imparted by the but-3-en-2-one group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one are not explicitly provided in the papers, we can infer that the compound is likely to be a solid at room temperature based on the properties of similar boronate esters. Its solubility would depend on the polarity of the solvent, with polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) being suitable for dissolution. The presence of the dioxaborolane ring suggests that the compound would have moderate stability, but it may be sensitive to moisture due to the reactivity of the boron center.
Applications De Recherche Scientifique
Synthesis and Structural Analysis (E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one is a key intermediate in the synthesis of various compounds. Huang et al. (2021) discuss its use in the synthesis of boric acid ester intermediates with benzene rings, obtained through substitution reactions. These intermediates are essential for further chemical applications and their structures are confirmed using spectroscopic methods and X-ray diffraction (Huang et al., 2021). Similarly, Wu et al. (2021) synthesized compounds using this molecule and confirmed their structure through spectroscopic techniques, X-ray diffraction, and density functional theory (DFT) calculations, highlighting its significance in molecular structure analysis (Wu et al., 2021).
Advanced Material Development This compound plays a crucial role in the development of advanced materials. For example, Takagi and Yamakawa (2013) explored its use in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation, which is vital for creating materials with specific chemical properties (Takagi & Yamakawa, 2013).
Fluorescence Probes and Detection Applications Lampard et al. (2018) discuss the synthesis of boronate ester fluorescence probes using this molecule for detecting hydrogen peroxide, showcasing its applicability in sensing and detection technologies (Lampard et al., 2018).
Analytical Chemistry and Mass Spectrometry In the field of analytical chemistry, Qiong Hou (2002) reported the use of this compound in the mass spectrometry analysis of fluorene-based electroluminescent materials, indicating its role in the analysis of complex organic compounds (Hou Qiong, 2002).
Cytoprotection and Oxidative Stress Wang and Franz (2018) utilized a derivative of this molecule in a study on cytoprotection against oxidative stress. They developed prochelators that transform into chelators in response to oxidative conditions, demonstrating its potential in biomedical research (Wang & Franz, 2018).
Electroluminescent Material Synthesis Xiangdong et al. (2017) described a practical synthesis of electroluminescent materials using this compound, highlighting its utility in the creation of novel electronic and optical materials (Xiangdong et al., 2017).
Propriétés
IUPAC Name |
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXORKYUYGAUCBT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



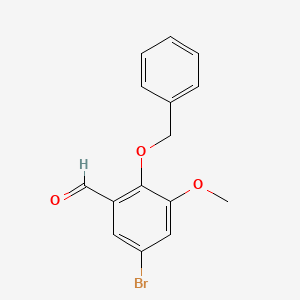
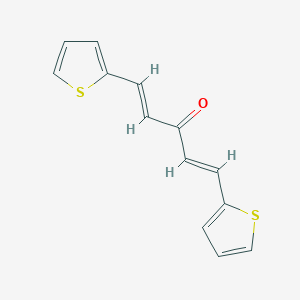
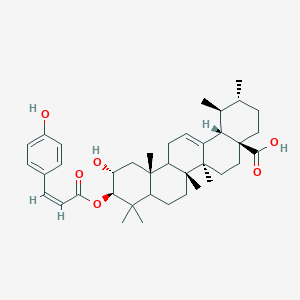
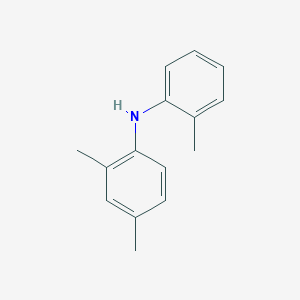

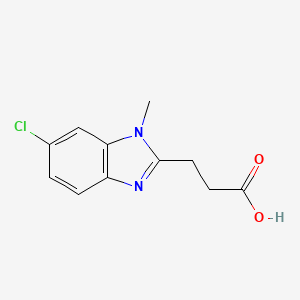
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)
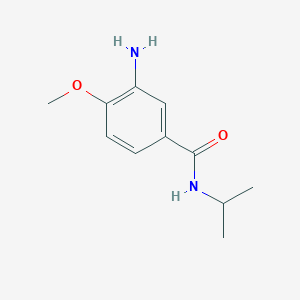
![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)

